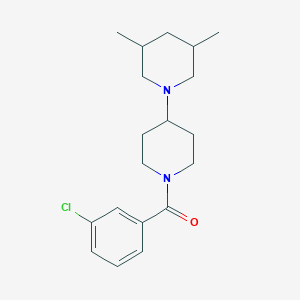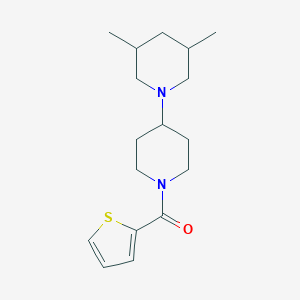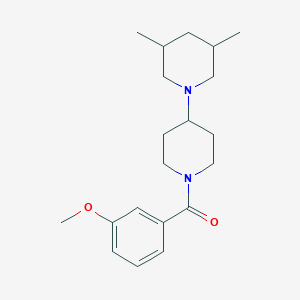![molecular formula C21H33N3O2 B247196 1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247196.png)
1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine, also known as MeOPP, is a piperazine derivative that has been extensively studied for its potential pharmaceutical applications. MeOPP is a synthetic compound that is commonly used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
作用机制
The mechanism of action of 1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine is not fully understood, but it is believed to act as a selective serotonin receptor agonist. Specifically, it has been shown to bind to the 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress. 1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has also been shown to have affinity for the dopamine D2 receptor, which is involved in regulating reward and motivation.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its potential therapeutic benefits. 1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in treating mood disorders. Additionally, 1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have anticancer properties.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
未来方向
There are several potential future directions for research on 1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine. One area of interest is investigating its potential as a therapeutic agent for neurological disorders such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine and how it interacts with different receptors in the brain. Finally, further studies are needed to investigate the potential anticancer properties of 1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine and how it may be used in cancer treatment.
合成方法
1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine can be synthesized through a multistep process that involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-methylbutanoyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with piperidine to yield 1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine. The purity of the synthesized compound can be confirmed through analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has been widely used in scientific research as a tool to investigate the role of piperazine derivatives in various biological processes. It has been studied for its potential therapeutic benefits in treating neurological disorders such as depression, anxiety, and schizophrenia. 1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has also been shown to have anticancer properties and has been investigated as a potential chemotherapeutic agent.
属性
分子式 |
C21H33N3O2 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C21H33N3O2/c1-17(2)16-21(25)24-10-8-18(9-11-24)22-12-14-23(15-13-22)19-6-4-5-7-20(19)26-3/h4-7,17-18H,8-16H2,1-3H3 |
InChI 键 |
RIGISKJXSPDQRN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC |
规范 SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B247113.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)
![1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247117.png)
![1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine](/img/structure/B247118.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247120.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)



![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)
